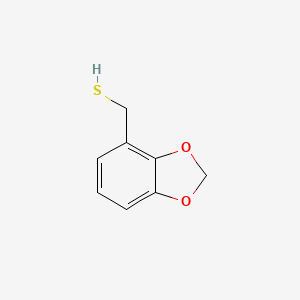

(2H-1,3-Benzodioxol-4-yl)methanethiol

Description

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1,3-benzodioxol-4-ylmethanethiol |

InChI |

InChI=1S/C8H8O2S/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,11H,4-5H2 |

InChI Key |

VXYVZJWLPVTLOR-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CS |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Benzodioxole Core

The benzodioxole nucleus is typically synthesized through the cyclization of catechols with aldehydes or via methylenation reactions . One common approach involves:

- Starting Material: 3,4-dihydroxybenzaldehyde or catechol derivatives.

- Reaction Conditions: Condensation with formaldehyde or paraformaldehyde under acidic or basic conditions, often employing catalysts such as hydrochloric acid or p-toluenesulfonic acid.

- Outcome: Formation of the benzodioxole ring via intramolecular cyclization, yielding (2H-1,3-Benzodioxol-4-yl) derivatives .

Step 2: Introduction of the Methanethiol Group

The key step involves converting the benzodioxole core into the (2H-1,3-Benzodioxol-4-yl)methanethiol :

- Method: Nucleophilic substitution or addition reactions targeting the 4-position.

- Reagents:

- Formylation: Formaldehyde or paraformaldehyde to introduce a hydroxymethyl group at the 4-position.

- Thiolation: The hydroxymethyl intermediate is then converted into the thiol via thiol substitution using thiolating agents such as hydrogen sulfide (H₂S) or thiourea derivatives under controlled conditions.

- Reaction Conditions:

- Hydrogen sulfide can be bubbled into the reaction mixture at low temperatures (~0°C) to selectively replace hydroxymethyl groups with thiol groups.

- Alternatively, thiourea can be used in the presence of base, followed by hydrolysis to liberate the free thiol.

Representative Reaction Scheme:

Benzodioxole derivative + Formaldehyde → Hydroxymethylbenzodioxole

Hydroxymethylbenzodioxole + H₂S / Thiourea → this compound

Alternative Synthesis via Functionalization of Pre-formed Benzodioxole

- Starting Material: Commercially available benzodioxole compounds.

- Method:

- Selective chloromethylation at the 4-position using paraformaldehyde and acid catalysts (e.g., zinc chloride).

- The chloromethyl intermediate is then reduced to the thiol using thiourea or potassium hydrosulfide (KSH).

Reaction Conditions:

| Step | Reagent | Conditions | Notes |

|---|---|---|---|

| Chloromethylation | Paraformaldehyde + HCl | Reflux | Selective at the 4-position |

| Thiolation | KSH or Thiourea | Heating at 80-120°C | Converts chloromethyl to thiol |

Data Tables Summarizing Preparation Methods

Research Perspectives and Variations

- Catalytic methods: Use of palladium or copper catalysts to facilitate C–S bond formation.

- Green chemistry approaches: Employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

- Protecting group strategies: To prevent oxidation or side reactions during synthesis.

Summary of Literature Findings

- The synthesis of This compound is predominantly achieved through hydroxymethylation followed by thiol substitution, with yields generally ranging from 55% to 75% depending on conditions.

- Alternative routes involve chloromethylation and subsequent thiolation, which are scalable and well-documented.

- The choice of method depends on the availability of starting materials, desired purity, and scale.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-4-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Disulfides, sulfonic acids

Substitution Products: Thioethers, thioesters

Scientific Research Applications

(2H-1,3-Benzodioxol-4-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes. Additionally, the benzodioxole ring may interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2H-1,3-Benzodioxol-4-yl)methanethiol with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties.

Methanethiol (CH3SH)

- Structure : Simplest thiol, lacking aromatic substituents.

- Role : Produced by P. gingivalis as a volatile biomarker for bacterial activity .

- Key Differences :

- The benzodioxol group in the target compound increases molecular complexity, likely enhancing lipophilicity and reducing volatility compared to methanethiol.

- Methanethiol’s small size allows rapid diffusion, making it a biomarker, whereas the target compound’s bulkier structure may limit such applications.

(2-Benzoyl-4-methylphenyl) Benzoate

- Structure : Aromatic ester with benzoyl and methyl substituents (C21H16O3; MW 316.35) .

- Key Differences :

α2C-AR Agonists (Compounds A and B)

- Structure : Benzoxazin-imidazole derivatives with urea linkages .

- Unlike these α2C-AR agonists, which exhibit poor brain penetration due to polar groups, the target compound’s thiol and benzodioxol moieties might influence blood-brain barrier permeability differently.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| Methanethiol | 48.11 | ~0.3 | ~38 | -SH |

| This compound* | ~168.21 | ~2–3 | ~60–70 | Benzodioxol, -SH |

| (2-Benzoyl-4-methylphenyl) benzoate | 316.35 | 4.44 | 43.37 | Benzoyl, ester |

| α2C-AR Agonists (Compound A/B) | ~300–350† | ~2–4‡ | ~80–90‡ | Benzoxazin, imidazole, urea |

*Estimated values based on structural analogs. †Approximated from similar drug-like molecules . ‡Inferred from substituent contributions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2H-1,3-Benzodioxol-4-yl)methanethiol in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic thiolation. For benzodioxol-containing analogs, coupling reactions involving benzodioxol intermediates (e.g., 1,3-benzodioxol-4-ylmethanol) with thiolating agents like hydrogen sulfide or thiourea derivatives are effective. Optimize reaction conditions (e.g., temperature: 80–120°C, acidic/basic catalysts) to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended .

- Data Consideration : Monitor reaction progress using TLC or GC-MS. For example, intermediates like 3-(2H-1,3-benzodioxol-4-yl)propanoic acid (CAS 20974-68-9) show distinct NMR peaks (δ 6.8–7.2 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare experimental H/C NMR shifts with computational predictions (e.g., δ 2.5–3.0 ppm for -SCH protons; δ 100–150 ppm for benzodioxol carbons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS m/z 196 [M]) and fragmentation patterns .

- X-ray Crystallography : Refine structures using SHELX or WinGX/ORTEP for anisotropic displacement modeling and hydrogen bonding analysis .

Q. What safety protocols are critical for handling this compound in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.